N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

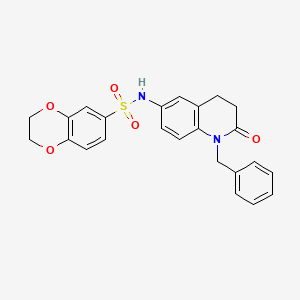

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1-benzyl-substituted tetrahydroquinolin-2-one core linked to a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety. This compound is structurally characterized by a fused bicyclic system (tetrahydroquinoline) with a ketone group at position 2 and a benzyl substituent at position 1, while the sulfonamide group is attached to a dihydrobenzodioxine ring at position 6. Its molecular formula is C₂₃H₂₁N₂O₄S, with a molecular weight of 437.49 g/mol.

The compound has been investigated in the context of tumor cell-specific M2 isoform pyruvate kinase (PKM2) activation, a therapeutic target in oncology .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c27-24-11-6-18-14-19(7-9-21(18)26(24)16-17-4-2-1-3-5-17)25-32(28,29)20-8-10-22-23(15-20)31-13-12-30-22/h1-5,7-10,14-15,25H,6,11-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIJBLUEDHNUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. Its unique structure, characterized by a tetrahydroquinoline core and a sulfonamide moiety, suggests versatility in biological interactions and activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features various functional groups that contribute to its biological activity:

- Tetrahydroquinoline Core : Known for its role in enzyme inhibition.

- Benzyl Group : Enhances lipophilicity and cellular permeability.

- Sulfonamide Moiety : Often associated with antimicrobial and anti-inflammatory properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This is particularly relevant in kinases where it competes with adenosine triphosphate (ATP) for binding.

- Cellular Signaling Modulation : By interfering with signaling pathways, this compound can affect various cellular processes including proliferation and apoptosis.

- DNA Intercalation : The quinoline core may allow the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial effects. Preliminary data suggest that this compound may also possess antibacterial activity:

| Activity Type | Target | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Inhibition of folate synthesis |

| Antifungal | Fungi | Disruption of cell membrane integrity |

Case Studies

Several case studies highlight the biological activity of similar compounds within the same class:

-

Study on Kinase Inhibition :

- A study demonstrated that related compounds effectively inhibited specific kinases involved in cancer pathways. The binding affinity was measured using surface plasmon resonance (SPR) techniques.

-

Antimicrobial Efficacy Assessment :

- Another study evaluated the antimicrobial properties of benzodioxine derivatives against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide derivatives with modifications on quinoline, dihydroquinoline, or benzodioxine scaffolds. Key analogues and their distinguishing features are summarized below:

Key Findings

Substituent Position and Reactivity: The target compound’s 6-position sulfonamide on the tetrahydroquinoline scaffold contrasts with analogues like Compounds 47 and 48, which feature sulfonamides at the 7-position of dihydroquinoline or benzooxazine cores. This positional difference impacts electronic and steric properties, influencing binding affinity to targets like PKM2 . Aryl and heteroaryl substituents (e.g., in Compounds 47 and 48) reduce reactivity compared to alkyl or hydrogen substituents, likely due to steric hindrance or electron-withdrawing effects . The benzyl group in the target compound may similarly moderate reactivity.

Sulfonamide vs. This difference may affect solubility, target selectivity, and metabolic stability.

In contrast, analogues like Compound 47 show quantifiable but reduced activity, emphasizing the need for optimized substituent selection .

Research Implications and Limitations

- Structural Insights : The dihydrobenzodioxine sulfonamide moiety offers a unique pharmacophore for targeting enzymes like PKM2, but its efficacy depends on substituent positioning and electronic properties .

- Synthetic Challenges : Suzuki cross-coupling (used in analogue synthesis, Scheme 2A ) may introduce variability in aryl-substituted derivatives, necessitating rigorous purification.

- Validation Gaps: Neither the target compound nor CS-0309467 has been fully validated for therapeutic use, highlighting the need for further preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.